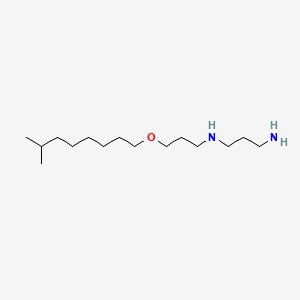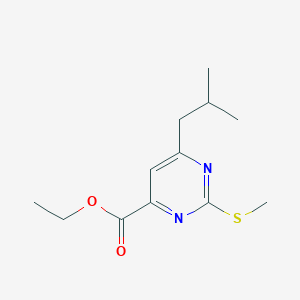
6-Isobutyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Isobutyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid ethyl ester is a chemical compound with the molecular formula C12H18N2O2S It is a pyrimidine derivative, characterized by the presence of an isobutyl group, a methylsulfanyl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Isobutyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid ethyl ester involves the reaction of pyrimidine with methylthiol to form 4-methyl-2-(methylsulfanyl)pyrimidine. This intermediate is then reacted with ethyl acetate to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The reactions are carried out under controlled conditions to ensure high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Isobutyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The isobutyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkyl or aryl halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure selectivity and minimize side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted pyrimidine derivatives. These products can have different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
6-Isobutyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid ethyl ester has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Isobutyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4-Methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid ethyl ester
- 2-(Methylsulfanyl)pyrimidine-4-carboxylic acid ethyl ester
Uniqueness
6-Isobutyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid ethyl ester is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrimidine derivatives and can lead to different applications and properties.
Properties
Molecular Formula |
C12H18N2O2S |
|---|---|
Molecular Weight |
254.35 g/mol |
IUPAC Name |
ethyl 6-(2-methylpropyl)-2-methylsulfanylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C12H18N2O2S/c1-5-16-11(15)10-7-9(6-8(2)3)13-12(14-10)17-4/h7-8H,5-6H2,1-4H3 |
InChI Key |
XKKLBFKMDCQNJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NC(=C1)CC(C)C)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


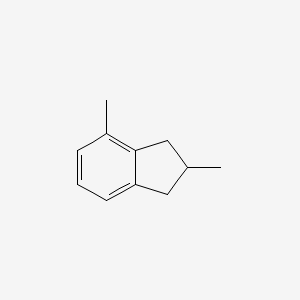
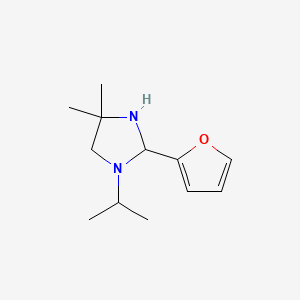

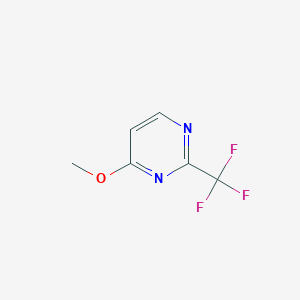
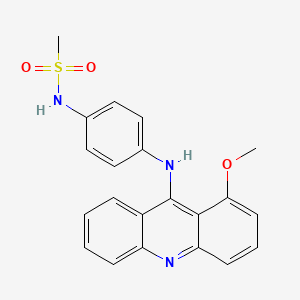
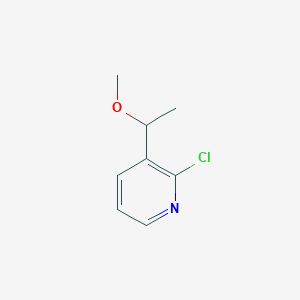

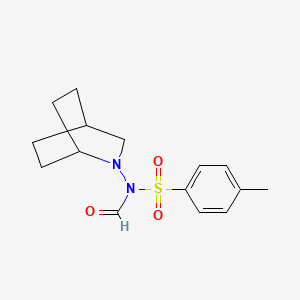
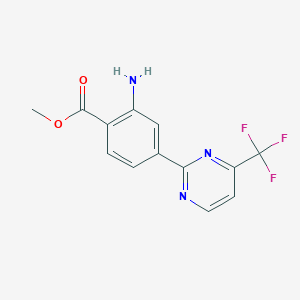
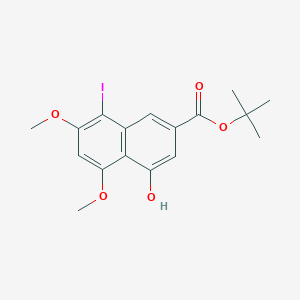
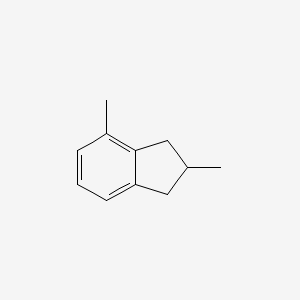
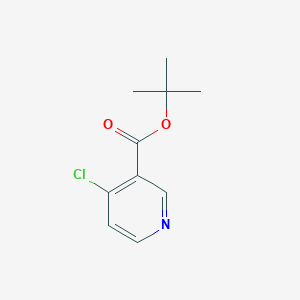
![2-Chloro-7,7,8-trimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13941108.png)
